molecular formula C18H29O2- B140111 Linolenic acid CAS No. 463-40-1

Linolenic acid

Cat. No. B140111
CAS RN: 463-40-1
M. Wt: 278.4 g/mol
InChI Key: DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Description

Alpha-linolenic acid (ALA) is an essential fatty acid that plays a crucial role in human health. As a carboxylic acid with 18 carbon atoms and three cis double bonds, ALA cannot be synthesized by the human body and must be obtained through diet. It is a precursor to other important omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are vital for various bodily functions . Linolenic acid is produced by green plants and is a major constituent of the structural lipids in animal cells .

Synthesis Analysis

The synthesis of linolenic acid in animals occurs through the conversion of dietary ALA to longer-chain polyunsaturated fatty acids in the liver. This conversion is limited and influenced by factors such as diet composition, gender, and disease . In lactating dairy cows, conjugated linoleic acid (CLA), a derivative of linoleic acid, is synthesized endogenously by the enzyme Delta(9)-desaturase . In the parasitic wasp Nasonia vitripennis, it has been demonstrated that oleic acid can be converted into linoleic acid, suggesting the presence of a Delta(12)-desaturase enzyme .

Molecular Structure Analysis

The molecular structure of ALA consists of 18 carbon atoms with three cis double bonds, specifically at the 9th, 12th, and 15th carbon atoms from the methyl end of the fatty acid chain. This structure is essential for the physiological functions of ALA and its derivatives .

Chemical Reactions Analysis

Linolenic acid undergoes various chemical reactions, including oxidation and desaturation. Oxidation of linoleic acid, a related fatty acid, leads to the formation of hydroxyoctadecadienoic acids and other derivatives that play a role in inflammation associated with metabolic syndrome and cancer . The desaturation of fatty acids, such as the conversion of oleic acid to linoleic acid, is catalyzed by specific desaturase enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of ALA are characterized by its role as an essential fatty acid and its involvement in the formation of longer-chain polyunsaturated fatty acids. ALA's beneficial effects include cardiovascular protection, anti-cancer, neuroprotective, anti-inflammatory, and antioxidative effects. However, the conversion efficiency of ALA to its long-chain derivatives in humans is relatively low, generally below 5% . Despite this, no serious adverse effects have been reported for ALA, and it is considered safe for use as a food ingredient .

Scientific Research Applications

Nutritional Value in Agriculture

Bellaloui et al. (2020) explored the effects of different agricultural practices on the nutritional content of soybeans, including linolenic acid. They found that agricultural practices and environmental conditions significantly influence the amount and quality of seed nutrition, including linolenic acid content (Bellaloui et al., 2020).

Plant Metabolism and Oil Production

Hernández et al. (2016) investigated the role of linolenic acid in olive fruit, a key component of plant metabolism and a precursor to signaling molecules. Their study on olive (Olea europaea) highlighted the significance of linolenic acid in the content of olive oil (Hernández et al., 2016).

Role in Skin Health

McCusker and Grant-Kels (2010) discussed the structural and immunologic roles of linolenic acid in skin health. They noted its promise as a safe adjunctive treatment for various skin disorders due to its significant role in maintaining the skin barrier and influencing immune responses (McCusker & Grant-Kels, 2010).

Enhancement in Food Industry

Chen et al. (2017) focused on enhancing the solubility and antioxidant capacity of α-linolenic acid for its applications in the food industry. They developed an α-linolenic acid-loaded microemulsion to improve its solubility and antioxidant properties, demonstrating its potential in food applications (Chen et al., 2017).

Antiglycation Properties

Prasanna and Saraswathi (2017) reported the antiglycation properties of linolenic acid, highlighting its potential as an inhibitor of glycation end-products. This suggests its possible therapeutic applications in preventing complications related to diabetes and aging (Prasanna & Saraswathi, 2017).

Genetic Engineering for Increased Production

Yang et al. (2022) presented a method to increase linolenic acid production through genetic engineering. They demonstrated that overexpressing certain genes in the oleaginous fungus Mucor circinelloides can enhance linolenic acid content, indicating potential industrial applications (Yang et al., 2022).

Anti-Cancer Potential

Roy et al. (2017) explored the anti-cancer potential of alpha-linolenic acid, particularly in mammary gland chemoprevention. Their studies demonstrated its efficacy in inducing mitochondrial apoptosis and inhibiting fatty acid synthesis, thereby exerting anti-cancer effects (Roy et al., 2017).

Immune and Anti-Inflammatory Effects in Aquaculture

Chen et al. (2016) investigated the impact of dietary linolenic acid on the immune system and anti-inflammatory responses in juvenile Nile tilapia. Their findings suggest that linolenic acid has significant effects on non-specific immunity and anti-inflammatory responses in fish, relevant to aquaculture practices (Chen et al., 2016).

Safety And Hazards

Linolenic acid may cause an allergic skin reaction . It might cause side effects such as stomach upset, diarrhea, nausea, fatigue, and headache . It is possibly safe when taken in larger amounts as medicine .

Future Directions

Excess dietary linolenic acid may adversely affect the brain . The potential neuroprotective role of reducing dietary linolenic acid merits clinical evaluation in future studies .

properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
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InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-
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InChI Key

DTOSIQBPPRVQHS-PDBXOOCHSA-N
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Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H30O2
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Related CAS

29857-63-4, Array
Record name 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer
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DSSTOX Substance ID

DTXSID7025506
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Molecular Weight

278.4 g/mol
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Physical Description

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid
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Boiling Point

446 °F at 17 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg]
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Mechanism of Action

Alpha Linolenic Acid or ALA is considered an essential fatty acid because it is required for human health, but cannot be synthesized by humans. It is in fact a plant-derived fatty acid. Humans can synthesize other omega-3 fatty acids from ALA, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-inflammatory and anti-atherogenic properties. ALA metabolites may also inhibit the production of the pro-inflammatory eicosanoids, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), as well as the pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Omega-3 fatty acids like ALA and its byproducts can modulate the expression of a number of genes, including those involved with fatty acid metabolism and inflammation. They regulate gene expression through their effects on the activity of transcription factors including NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family. Incorporation of ALA and its metabolites in cell membranes can affect membrane fluidity and may play a role in anti-inflammatory activity, inhibition of platelet aggregation and possibly in anti-proliferative actions of ALA. ALA is first metabolized by delta6 desaturease into steridonic acid.
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Product Name

Linolenic Acid

CAS RN

463-40-1
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Melting Point

11.7 °F (NTP, 1992), -16.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Linolenic acid
Reactant of Route 2
Linolenic acid
Reactant of Route 3
Linolenic acid
Reactant of Route 4
Linolenic acid
Reactant of Route 5
Linolenic acid
Reactant of Route 6
Linolenic acid

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